molecular formula C12H15N3 B11745785 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine

1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11745785
M. Wt: 201.27 g/mol
InChI Key: GBMWNKSTJAJKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenylpropan-2-yl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 2-phenylpropan-2-amine with a suitable pyrazole derivative. One common method includes the use of a Grignard reaction, where phenylmagnesium bromide reacts with acetone to form 2-phenyl-2-propanol . This intermediate can then be further reacted with a pyrazole derivative under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways . Its effects are mediated through binding to target proteins, altering their activity and leading to physiological responses.

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(2-phenylpropan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-12(2,10-6-4-3-5-7-10)15-9-11(13)8-14-15/h3-9H,13H2,1-2H3

InChI Key

GBMWNKSTJAJKRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=C(C=N2)N

Origin of Product

United States

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